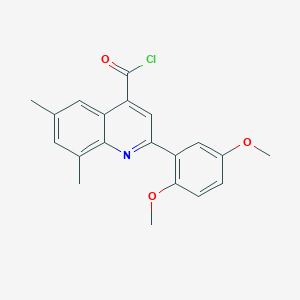
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid
Übersicht
Beschreibung
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid, commonly referred to as 5-CMTICA, is a carboxylic acid found in a variety of plants, including wheat, rye, and barley. It has a variety of applications in the field of scientific research, including use in enzymatic synthesis, protein folding, and drug discovery.
Wissenschaftliche Forschungsanwendungen
-
Azo Dye Derivatives Incorporating Heterocyclic Scaffolds
- Application: Synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector. These derivatives have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
- Method: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
- Results: Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
-
Pyrrole Derivatives with Antibacterial Activity
- Application: Compounds of a certain formula and their pharmaceutically acceptable salts have been described. These compounds demonstrate antibacterial activity .
- Method: Processes for their preparation, pharmaceutical compositions containing them, their use as medicaments and their use in the treatment of bacterial infections are also described .
- Results: The compounds of the present invention are regarded as effective against both Gram-positive and certain Gram-negative pathogens .
-
Ribose-Modified Adenosine Analogs as A2A AR Agonists
- Application: The 5′-N-ethylcarboxamide derivative NECA 5 displays increased potency, compared to adenosine, by more than an order of magnitude across all the AR subtypes .
- Method: 5′-N-ethyl was found to be among the most potent alkyl groups for A2A AR affinity .
- Results: Researchers have explored simple and easy synthesis approaches to azo dyes and their derivatives having various potential applications .
Eigenschaften
IUPAC Name |
2-(4-carboxyindol-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-7-11(13(19)20)21-14(15-7)16-6-5-8-9(12(17)18)3-2-4-10(8)16/h2-6H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVSSRATFVSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC3=C(C=CC=C32)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Carboxy-4-methyl-1,3-thiazol-2-YL)-1H-indole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















